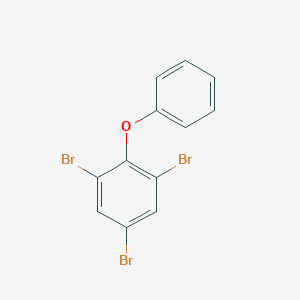

2,4,6-Tribromodiphenyl ether

Descripción general

Descripción

2,4,6-Tribromodiphenyl ether is an organic compound with the molecular formula C₁₂H₇Br₃O. It is a brominated diphenyl ether, characterized by the presence of three bromine atoms attached to the phenyl rings. This compound is primarily used as a flame retardant due to its ability to inhibit the spread of fire and delay combustion. It appears as a colorless crystalline solid or white powder and is soluble in organic solvents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,4,6-Tribromodiphenyl ether can be synthesized through the condensation reaction of 2,4,6-tribromophenol with dibromobenzene. The reaction typically involves the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Análisis De Reacciones Químicas

Hydrodebromination Reactions

This compound undergoes reductive debromination under zinc-mediated conditions. In ethanol with zinc dust, ammonium formate, and NaOH at 78°C, decabromodiphenyl ether (deca-BDE) degrades into lower brominated diphenyl ethers, including 2,4,6-Tribromodiphenyl ether as a major isomer (24.5% yield) .

Key Conditions & Outcomes

The reaction favors debromination at ortho and meta positions over para , with 4-bromo substituents exhibiting higher resistance .

Oxidation with Hydroxyl Radicals

OH-initiated oxidation mechanisms dominate atmospheric and aqueous degradation pathways. Computational studies reveal:

- Bromine atoms at para positions (relative to the ether bond) are preferentially oxidized .

- Hydroxylated dibrominated diphenyl ethers (OH-PBDEs) form via direct bromine substitution or secondary reactions of OH-adducts .

- Trace amounts of polybrominated dibenzo-p-dioxins (PBDDs) may form from ortho-OH-PBDE intermediates .

Kinetic Data

| Reaction Pathway | Rate Constant (k, cm³/molecule·s) |

|---|---|

| Direct bromine substitution | |

| OH-adduct formation |

Synthetic Pathways

This compound is synthesized via:

- Condensation Reaction :

- Reactants: 2,4,6-Tribromophenol + Dibromobenzene

- Catalyst: Typically Fe or AlBr₃

- Bromination of Diphenyl Ether :

- Bromine (Br₂) in presence of Lewis acids (e.g., FeBr₃).

Industrial-Scale Synthesis

| Step | Conditions | Yield |

|---|---|---|

| Bromination | 120–150°C, Br₂ excess | 65–75% |

| Purification | Distillation or crystallization | >95% |

Comparative Reactivity of Tribromodiphenyl Ether Isomers

| Isomer | Debromination Rate (Relative) | Oxidation Susceptibility |

|---|---|---|

| 2,4,6-Tribromodiphenyl | 1.0 (Baseline) | High (para-Br) |

| 2,4,4'-Tribromodiphenyl | 1.2 | Moderate |

| 2,3,5-Tribromodiphenyl | 0.8 | Low |

Environmental Degradation Pathways

Aplicaciones Científicas De Investigación

Flame Retardant Properties

2,4,6-Tribromodiphenyl ether is primarily employed as a flame retardant due to its ability to suppress fire and delay combustion. Its effectiveness has made it a common additive in numerous materials, including:

- Plastics

- Textiles

- Electronics

- Building materials

The compound's unique bromination pattern enhances its flame-retardant capabilities compared to other similar compounds.

Toxicological Studies

Research has increasingly focused on the potential health impacts of this compound. Studies have examined its neurotoxic and endocrine-disrupting properties. For instance:

- Neurotoxicity : Investigations into how PBDEs affect neurological development and function have raised concerns about their long-term impacts on human health.

- Endocrine Disruption : The compound has been linked to alterations in hormone levels, which could contribute to various health issues, including reproductive and developmental problems .

Environmental Impact

Given its persistence in the environment, this compound has become a subject of environmental studies. Research indicates that it can bioaccumulate in wildlife and humans, leading to potential ecological and health risks. Regulatory actions have been taken globally to limit its use due to these concerns .

Case Studies

Several case studies have highlighted the implications of exposure to PBDEs like this compound:

- A nested case-control study indicated an association between PBDE exposure and increased risk of thyroid cancer among participants in a large-scale health survey .

- Another cohort study found that higher serum levels of PBDEs were linked with increased mortality risk from cancer, suggesting long-term adverse health effects from exposure .

Mecanismo De Acción

The mechanism of action of 2,4,6-tribromodiphenyl ether primarily involves its ability to interfere with the combustion process. The bromine atoms in the compound release bromine radicals upon heating, which react with free radicals generated during combustion. This reaction inhibits the propagation of the flame and reduces the overall heat release. Additionally, the compound can interact with molecular targets in biological systems, potentially affecting neurodevelopment and endocrine functions .

Comparación Con Compuestos Similares

Similar Compounds

- 2,4,4’-Tribromodiphenyl ether

- 2,2’,4,4’-Tetrabromodiphenyl ether

- 2,2’,4,4’,6-Pentabromodiphenyl ether

Uniqueness

2,4,6-Tribromodiphenyl ether is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to other brominated diphenyl ethers, it has distinct flame-retardant properties and environmental persistence. Its specific arrangement of bromine atoms also affects its interaction with biological systems, making it a compound of interest in toxicological studies .

Actividad Biológica

2,4,6-Tribromodiphenyl ether (TBE) is a polybrominated diphenyl ether (PBDE) compound widely used as a flame retardant in various consumer products. Due to its persistent nature and potential for bioaccumulation, TBE has raised concerns regarding its biological activity and impact on human health and the environment. This article reviews the biological activity of TBE, focusing on its endocrine-disrupting properties, effects on thyroid hormone homeostasis, and implications for health based on diverse research findings.

- Chemical Formula : C₁₂H₇Br₃O

- Molecular Weight : 405.89 g/mol

- CAS Number : 155999-95-4

TBE and other PBDEs are structurally similar to thyroid hormones, which allows them to interfere with thyroid hormone transport and metabolism. Research indicates that TBE can disrupt the hypothalamic-pituitary-thyroid (HPT) axis, leading to altered thyroid hormone signaling pathways. The mechanisms include:

- Inhibition of thyroid hormone receptor binding.

- Alteration of thyroid hormone synthesis and secretion.

- Modulation of gene expression related to thyroid function.

Endocrine Disruption

Several studies have highlighted the endocrine-disrupting effects of TBE:

- Thyroid Hormone Levels : Exposure to TBE has been associated with decreased levels of circulating thyroxine (T₄) in animal models. For instance, studies with fathead minnows demonstrated that dietary exposure to PBDEs resulted in depressed plasma T₄ levels while not significantly affecting triiodothyronine (T₃) levels .

- Gene Expression Changes : TBE exposure has been linked to changes in mRNA levels for key thyroid-related genes in the pituitary gland and brain. In particular, elevated transcripts for thyrotropin β-subunit (TSHβ) were observed at lower exposure levels, indicating a compensatory response to decreased T₄ .

- Neurodevelopmental Impacts : Thyroid hormones play crucial roles in neurodevelopment; thus, disruption by TBE may affect neural progenitor cell proliferation and differentiation. Evidence suggests that TBE exposure could impair neurogenesis and synaptic development in vertebrates .

Table 1: Summary of Key Studies on TBE's Biological Activity

Bioaccumulation and Environmental Impact

TBE exhibits significant bioaccumulation potential in aquatic organisms. Studies have shown that zebrafish exposed to mixtures of brominated flame retardants retained metabolites indicative of persistent degradation products . This bioaccumulation raises concerns about the long-term ecological effects and potential transfer through food webs.

Health Implications

While some studies suggest a lack of direct association between PBDE exposure and thyroid cancer risk , the disruption of thyroid hormone homeostasis remains a critical concern. The potential for developmental impacts due to endocrine disruption necessitates further investigation into the long-term health effects of TBE exposure, particularly among vulnerable populations such as pregnant women and children.

Propiedades

IUPAC Name |

1,3,5-tribromo-2-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3O/c13-8-6-10(14)12(11(15)7-8)16-9-4-2-1-3-5-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZAPPGLBLTACB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60477017 | |

| Record name | 2,4,6-Tribromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155999-95-4 | |

| Record name | 2,4,6-Tribromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155999954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Tribromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-TRIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R013X1Y292 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.